An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol P
An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol P
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol P (BPP), a member of the bisphenol family of compounds. This document details a representative synthetic protocol and outlines the key analytical techniques for its characterization, including spectroscopic and thermal analysis methods. All quantitative data is presented in structured tables for clarity and comparative purposes.
Introduction to Bisphenol P
Bisphenol P, systematically named 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a chemical compound characterized by two hydroxyphenyl functionalities linked to a central benzene (B151609) ring through isopropylidene groups. Like other bisphenols, BPP is of interest to researchers in materials science and toxicology. A thorough understanding of its synthesis and physicochemical properties is crucial for its study and potential applications.
Table 1: Physicochemical Properties of Bisphenol P
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₂ | PubChem[1] |
| Molecular Weight | 346.5 g/mol | PubChem[1] |
| IUPAC Name | 4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | PubChem[1] |
| CAS Number | 2167-51-3 | PubChem[1] |
Synthesis of Bisphenol P
The synthesis of bisphenols typically proceeds via an acid-catalyzed electrophilic aromatic substitution reaction between a phenol (B47542) and a ketone or aldehyde. For Bisphenol P, the synthesis involves the condensation of two equivalents of phenol with one equivalent of 1,4-diacetylbenzene (B86990). The following is a representative experimental protocol based on established methods for analogous bisphenol syntheses.
Synthesis Workflow
Experimental Protocol: Synthesis of Bisphenol P
Materials:
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Phenol (excess, serves as reactant and solvent)
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1,4-Diacetylbenzene
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3-Mercaptopropionic acid (co-catalyst)
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Hydrogen chloride (gas)
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Methanol (B129727) (for crystallization)
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Deionized water
Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Gas inlet tube
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Magnetic stirrer with heating mantle
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Buchner funnel and flask
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Vacuum oven
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add a significant molar excess of phenol to 1,4-diacetylbenzene (e.g., a 10:1 molar ratio of phenol to 1,4-diacetylbenzene).
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Catalyst Addition: Add a catalytic amount of 3-mercaptopropionic acid to the mixture.
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Reaction Initiation: Heat the mixture to 50-60°C with stirring to dissolve the solids. Once a homogenous solution is formed, begin bubbling dry hydrogen chloride gas through the mixture at a slow, steady rate.
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Reaction Monitoring: Maintain the reaction temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion of the reaction, stop the flow of hydrogen chloride gas and cool the reaction mixture to room temperature.
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Crystallization: Add methanol to the reaction mixture to precipitate the crude Bisphenol P. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.
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Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water to remove any remaining acid and unreacted phenol. Dry the product in a vacuum oven at a temperature below its melting point to obtain pure Bisphenol P.
Characterization of Bisphenol P
A comprehensive characterization of the synthesized Bisphenol P is essential to confirm its identity, purity, and properties. The following sections detail the expected outcomes from various analytical techniques.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Bisphenol P.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified Bisphenol P in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show signals corresponding to the aromatic protons of the phenol and central benzene rings, the hydroxyl protons, and the methyl protons of the isopropylidene groups.
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¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will display distinct signals for the different carbon environments within the molecule, including the quaternary carbons of the isopropylidene linkers and the aromatic carbons.
Table 2: Expected ¹H NMR Chemical Shifts for Bisphenol P
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Hydroxyl (-OH) | 9.0 - 10.0 | Singlet (broad) |
| Aromatic (Phenol rings) | 6.5 - 7.5 | Multiplet |
| Aromatic (Central ring) | 7.0 - 7.5 | Singlet/Multiplet |
| Methyl (-CH₃) | 1.5 - 1.7 | Singlet |
Table 3: Expected ¹³C NMR Chemical Shifts for Bisphenol P
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
| Quaternary (C-O) | 150 - 160 |
| Aromatic (CH) | 110 - 130 |
| Aromatic (quaternary) | 130 - 150 |
| Quaternary (isopropylidene) | 40 - 50 |
| Methyl (-CH₃) | 25 - 35 |
FTIR spectroscopy is used to identify the functional groups present in the Bisphenol P molecule.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the dried Bisphenol P or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Table 4: Characteristic FTIR Absorption Bands for Bisphenol P
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (phenolic) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp |
| C-H stretch (aliphatic) | 2850 - 3000 | Sharp |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |
| C-O stretch (phenolic) | 1150 - 1250 | Strong |
| C-H bend (out-of-plane, aromatic) | 800 - 900 | Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Bisphenol P.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a solution of Bisphenol P into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled with liquid chromatography (LC-MS).
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Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.
Table 5: Mass Spectrometry Data for Bisphenol P
| Parameter | Value |
| Accurate Mass [M-H]⁻ | 345.186 |
| Major Fragment Ion (m/z) | 330.1636 ([M-H-CH₃]⁻) |
| Common Fragment Ion (m/z) | 93 (Phenoxide ion) |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of Bisphenol P.
Experimental Protocol: Thermal Analysis
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Sample Preparation: Place a small, accurately weighed amount of Bisphenol P into an aluminum pan.
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DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point (Tₘ) and any other thermal transitions.
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TGA Analysis: Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to determine the decomposition temperature (Tₑ).
Table 6: Expected Thermal Properties of Bisphenol P
| Property | Expected Range |
| Melting Point (Tₘ) | 150 - 200 °C |
| Decomposition Temperature (Tₑ) | > 300 °C |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Bisphenol P. The representative synthesis protocol, based on the principles of Friedel-Crafts alkylation, offers a viable route to this compound. The characterization data, both experimentally available and theoretically expected, provides a solid foundation for the identification and quality control of synthesized Bisphenol P. This information is intended to be a valuable resource for researchers and professionals working with bisphenols and related compounds.
